Phenylpyrrolle
Phenylpyrroles are a class of heterocyclic compounds characterized by the presence of a pyrrole ring fused to a phenyl group. These molecules exhibit a rich diversity in structure and reactivity, making them of significant interest in both academic research and industrial applications. The basic framework of phenylpyrroles consists of a five-membered nitrogen-containing heterocycle attached to an aromatic benzene ring.
Phenylpyrroles are commonly used as intermediates in the synthesis of various pharmaceuticals, dyes, and pigments due to their unique electronic properties and structural flexibility. They also find applications in organic electronics, where their conductivity can be tuned through chemical modifications. The optical properties of phenylpyrroles, including absorption and emission spectra, can vary widely depending on substituents, making them valuable in photoluminescent materials.
Due to their structural complexity and reactivity, phenylpyrroles require careful synthesis and handling under controlled conditions to achieve the desired products. Their potential applications span across multiple fields, from drug development to material science, highlighting their importance in modern chemistry.

Struktur | Chemischer Name | CAS | MF |
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1-(4-HYDROXY-PHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 444077-56-9 | C11H9NO2 |
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1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 142044-91-5 | C12H10ClNO |
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1-(2-BROMO-4-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE | 142045-46-3 | C12H10BrNO |
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5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | 138900-27-3 | C19H18ClFN2 |
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TWS119 | 601514-19-6 | C18H14N4O2 |
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4-Benzyloxy Atorvastatin Acetonide tert-Butyl Ester | 163217-68-3 | C47H53FN2O6 |
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5-Methyl-2-(1H-pyrrol-1-yl)aniline | 59194-21-7 | C11H12N2 |
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2-(1,4,5,7-Tetramethylpyrrolo3,4-dpyridazin-6-yl)aniline | 328035-07-0 | C16H18N4 |
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1H-Pyrrole-3-carboxylic acid, 2-phenyl-, ethyl ester | 38597-58-9 | C13H13NO2 |
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CYM50308 | 1345858-76-5 | C20H21F2N3O2S |
Verwandte Literatur
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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